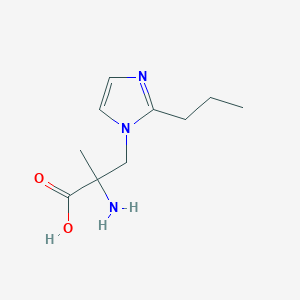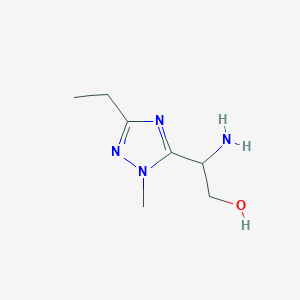
1-(3-Bromo-2-fluorophenyl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-2-fluorophenyl)ethane-1,2-diol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of the ethane-1,2-diol group. One common method includes the reaction of 3-bromo-2-fluorobenzene with ethylene oxide under acidic or basic conditions to yield the desired diol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the controlled addition of ethylene oxide. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-fluorophenyl)ethane-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the diol group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-(3-Bromo-2-fluorophenyl)ethanol: Similar structure but with a single hydroxyl group.
1-(3-Bromo-2-fluorophenyl)ethanone: Contains a carbonyl group instead of the diol moiety.
1-(3-Bromo-2-fluorophenyl)ethane: Lacks the hydroxyl groups.
Uniqueness: 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with the ethane-1,2-diol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrFO2 |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8BrFO2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 |
InChI Key |
SLWLENVSBZZTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


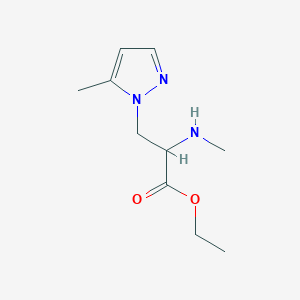
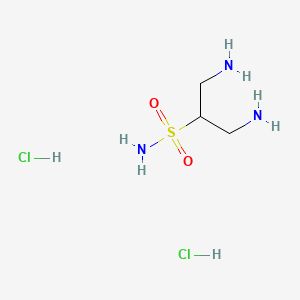
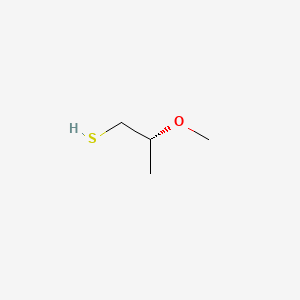


![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
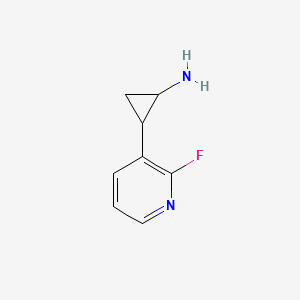

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
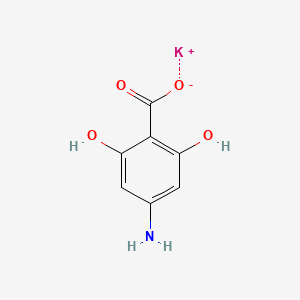
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
